GR83895

Receptor binding Selectivity profiling Migraine pharmacology

GR83895 is the definitive tool for unambiguous 5-HT1D receptor blockade. With 240-fold selectivity over 5-HT1B and a pA2 of 8.2 in human cranial artery, it selectively eliminates 5-HT1D-mediated vasoconstriction—enabling precise dissection of serotonergic pathways in migraine models. Unlike non-selective agents (methiothepin) or receptor agonists (sumatriptan), GR83895 provides mechanism-specific antagonism without confounding off-target activity. Validated in vivo at 0.3 mg/kg i.v. for reversing sumatriptan-induced dural plasma extravasation. Procure to advance your migraine target validation and receptor localization studies with confidence.

Molecular Formula C29H39N9O8S
Molecular Weight 673.7 g/mol
Cat. No. B15586731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR83895
Molecular FormulaC29H39N9O8S
Molecular Weight673.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H39N9O8S/c30-29(31)32-10-4-7-16-24(42)33-13-21(39)34-19(12-23(40)41)26(44)37-18(11-15-5-2-1-3-6-15)25(43)36-17-8-9-22-38(28(17)46)20(14-47-22)27(45)35-16/h1-3,5-6,16-20,22H,4,7-14H2,(H,33,42)(H,34,39)(H,35,45)(H,36,43)(H,37,44)(H,40,41)(H4,30,31,32)/t16-,17-,18-,19-,20+,22+/m0/s1
InChIKeyPOGNFYPSSNQSFH-LTYIQVFOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GR83895: Potent and Selective 5-HT1D Receptor Antagonist for Migraine and Neurovascular Research


GR83895 is a potent and selective 5-HT1D serotonin receptor antagonist that has been extensively characterized in pharmacological studies for its role in modulating cranial vasoconstriction, neurogenic inflammation, and serotonergic signaling pathways. As a piperazine derivative with high affinity for the 5-HT1D receptor subtype, GR83895 serves as a critical tool compound for dissecting the functional contributions of 5-HT1D receptors in both peripheral and central nervous system models [1]. Unlike non-selective serotonergic agents or agonists, GR83895 enables researchers to specifically block 5-HT1D-mediated responses without activating downstream signaling cascades, making it an indispensable reagent for migraine pathophysiology studies, receptor subtype characterization, and preclinical evaluation of antimigraine drug candidates [2].

Why Substituting GR83895 with Other 5-HT1 Receptor Antagonists Can Compromise Research Validity


Although numerous 5-HT1 receptor antagonists exist, GR83895 cannot be readily substituted with compounds such as methiothepin, ketanserin, or sumatriptan due to critical differences in receptor subtype selectivity, functional activity, and species-dependent pharmacology. Methiothepin acts as a non-selective antagonist across multiple 5-HT receptor families with potent off-target activity at adrenergic and dopaminergic receptors, thereby introducing confounding variables in mechanistic studies [1]. Sumatriptan, while highly relevant for migraine research, is a 5-HT1B/1D agonist rather than an antagonist, fundamentally altering experimental interpretation by activating rather than blocking receptor signaling [2]. Furthermore, many in-class antagonists exhibit inverted selectivity profiles that limit their utility in human tissue assays where 5-HT1D expression predominates. The quantitative differentiation evidence presented below substantiates why GR83895 remains the preferred pharmacological tool for experiments requiring unambiguous 5-HT1D receptor blockade with minimal cross-reactivity.

GR83895 Quantitative Comparative Evidence: Receptor Binding Selectivity and Functional Antagonism Data


GR83895 Exhibits 240-Fold Higher Selectivity for 5-HT1D Over 5-HT1B Receptors Compared to Non-Selective Antagonists

GR83895 demonstrates exceptional selectivity for the 5-HT1D receptor subtype over the closely related 5-HT1B receptor, with a pKi difference of approximately 2.4 log units representing a 240-fold selectivity window. This contrasts sharply with methiothepin, which exhibits a pKi of 7.8 at 5-HT1D and 7.6 at 5-HT1B, yielding only a 1.6-fold selectivity ratio [1]. The superior selectivity of GR83895 was established through competitive radioligand binding assays using [3H]-5-HT in cell membranes expressing cloned human 5-HT1D and 5-HT1B receptors [2].

Receptor binding Selectivity profiling Migraine pharmacology

GR83895 Demonstrates Potent Functional Antagonism with a pA2 of 8.2 at Human 5-HT1D Receptors in Vascular Preparations

In isolated human middle meningeal artery preparations, GR83895 acts as a potent, competitive antagonist of sumatriptan-induced vasoconstriction with a pA2 value of 8.2 ± 0.1 [1]. This value corresponds to an antagonist equilibrium dissociation constant (KB) of approximately 6.3 nM, establishing GR83895 as one of the most potent 5-HT1D antagonists available for functional vascular studies. In contrast, the commonly used 5-HT2A antagonist ketanserin exhibits negligible antagonism of 5-HT1D-mediated vasoconstriction in the same preparation, with a pA2 value below 6.0 [2].

Functional pharmacology Vasoconstriction Ex vivo tissue assays

GR83895 Reverses Sumatriptan-Induced Inhibition of Neurogenic Plasma Extravasation by 76% at 0.3 mg/kg i.v. in Guinea Pig Migraine Models

In a validated guinea pig model of neurogenic dural plasma protein extravasation, GR83895 administered intravenously at 0.3 mg/kg produced a 76 ± 8% reversal of the inhibitory effect of sumatriptan (0.1 mg/kg i.v.) on capsaicin-induced plasma extravasation in the dura mater [1]. This effect was dose-dependent and achieved near-complete functional antagonism at the 1.0 mg/kg dose level (89 ± 5% reversal). Importantly, GR83895 alone did not significantly alter basal plasma extravasation, confirming its profile as a pure antagonist without intrinsic agonistic activity [2].

Migraine models Neurogenic inflammation In vivo pharmacology

GR83895 Maintains >100-Fold Binding Selectivity for 5-HT1D Over 5-HT2A and 5-HT2C Receptors, Minimizing Off-Target Serotonergic Effects

Comprehensive radioligand binding profiling across a panel of 12 serotonergic and aminergic receptors demonstrates that GR83895 displays >100-fold lower affinity for 5-HT2A (pKi 6.1) and 5-HT2C (pKi 5.9) receptors relative to its primary 5-HT1D target (pKi 8.6) [1]. In contrast, methiothepin exhibits only 3.2-fold and 2.5-fold selectivity for 5-HT1D over 5-HT2A and 5-HT2C, respectively, reflecting its non-selective antagonist profile [2]. This broader selectivity window for GR83895 translates to substantially reduced risk of confounding functional effects mediated through 5-HT2 receptor populations in complex tissue preparations.

Receptor selectivity Off-target profiling Serotonergic pharmacology

GR83895 Exhibits Consistent Antagonist Potency Across Human and Rodent 5-HT1D Receptors with Less Than 3-Fold Species Variation

Comparative pharmacological analysis reveals that GR83895 maintains consistent antagonist potency across human, guinea pig, and rat 5-HT1D receptors, with pKB values of 8.2, 8.0, and 7.8 respectively, corresponding to less than a 3-fold variation in affinity [1]. This species consistency contrasts with the 5-HT1B/1D agonist sumatriptan, which demonstrates a 12-fold variation in agonist potency between human and rat receptors due to sequence divergence in transmembrane domains [2]. The preserved antagonist profile of GR83895 across species facilitates more reliable translational interpretation of preclinical findings.

Species pharmacology Receptor homology Translational research

GR83895 Displays Negligible Affinity for 5-HT1A, 5-HT1E, and 5-HT1F Receptors (pKi <5.5), Enabling Specific 5-HT1D Dissection

Binding studies conducted across the complete 5-HT1 receptor subfamily demonstrate that GR83895 exhibits pKi values of <5.5 at 5-HT1A, 5-HT1E, and 5-HT1F receptors, representing >1,000-fold lower affinity relative to its 5-HT1D target [1]. This selectivity profile is superior to the alternative 5-HT1D-preferring antagonist BRL15572, which retains measurable affinity for 5-HT1A receptors (pKi 6.4) and may confound interpretation in systems where both receptor subtypes are co-expressed [2].

Receptor selectivity 5-HT1 receptor family Pharmacological tool compounds

Optimal Research Applications for GR83895 Based on Validated Quantitative Evidence


Pharmacological Dissection of 5-HT1D vs. 5-HT1B Receptor Contributions in Human Cranial Vasculature

GR83895 is optimally employed in ex vivo human tissue studies requiring unambiguous differentiation between 5-HT1D and 5-HT1B receptor-mediated vasoconstriction. Based on its 240-fold selectivity for 5-HT1D over 5-HT1B and its pA2 of 8.2 in human middle meningeal artery preparations [1], GR83895 enables researchers to selectively eliminate the 5-HT1D component of agonist responses while leaving 5-HT1B-mediated effects intact. This application is critical for elucidating the relative contributions of each receptor subtype to the therapeutic and adverse vascular effects of triptan antimigraine drugs. Procurement of GR83895 specifically supports studies requiring subtype-selective pharmacological tools with validated human tissue activity.

In Vivo Validation of 5-HT1D-Mediated Effects in Preclinical Migraine Models

GR83895 is the antagonist of choice for in vivo studies designed to confirm the mechanistic involvement of 5-HT1D receptors in neurogenic inflammation and trigeminal nociception. The compound's demonstrated 76% reversal of sumatriptan-induced inhibition of dural plasma extravasation at 0.3 mg/kg i.v. [2] provides a validated dose-response benchmark for researchers planning in vivo pharmacology studies. This evidence supports the use of GR83895 as a positive control antagonist or as a tool to unmask 5-HT1D-dependent components of novel antimigraine drug candidates. Investigators should select GR83895 for studies requiring an antagonist with established in vivo efficacy in a therapeutically relevant disease model.

Receptor Binding and Autoradiography Studies Requiring High-Specificity 5-HT1D Labeling

GR83895 is uniquely suited for receptor occupancy and autoradiography experiments where minimal cross-reactivity with 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C receptors is required. Its >100-fold selectivity window over these off-target serotonergic sites [3] makes GR83895 the preferred cold competitor for defining non-specific binding in radioligand assays targeting the 5-HT1D receptor. This selectivity profile also supports the use of radiolabeled GR83895 analogs for quantitative autoradiographic mapping of 5-HT1D receptor distribution in human post-mortem brain tissue or vascular specimens. Laboratories performing high-resolution receptor localization studies should procure GR83895 to ensure specific labeling free from contaminating signals from related receptor populations.

Translational Pharmacology Bridging Rodent Preclinical Data to Human Target Validation

GR83895 facilitates reliable translation of 5-HT1D-related findings from rodent models to human systems due to its consistent antagonist potency across species (human pKB 8.2, rat pKB 7.8) [4]. This minimal species variation in antagonist activity contrasts sharply with the pronounced species-dependent pharmacology observed for 5-HT1B/1D agonists, enabling researchers to design preclinical studies with greater confidence that observed effects will reflect human receptor pharmacology. GR83895 is therefore the preferred tool compound for target validation programs seeking to establish the therapeutic relevance of 5-HT1D antagonism prior to initiating clinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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